molecular formula C21H20IN5O2 B10941769 1-ethyl-4-{(1E,3E)-3-(4-iodophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-en-1-yl}-3-methyl-1H-pyrazole

1-ethyl-4-{(1E,3E)-3-(4-iodophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-en-1-yl}-3-methyl-1H-pyrazole

Cat. No.: B10941769
M. Wt: 501.3 g/mol
InChI Key: WOZMAICQZMWJNH-BWAUVZRDSA-N
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Description

(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE is a complex organic compound that features a pyrazole ring, an iodophenyl group, and a nitrophenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 4-iodobenzaldehyde to form the intermediate (E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-2-propen-1-one. This intermediate is then reacted with 4-nitrophenylhydrazine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the iodophenyl group can yield various substituted derivatives.

Scientific Research Applications

(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE
  • (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE

Uniqueness

The presence of the iodophenyl group in (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE makes it unique compared to its bromine or chlorine analogs. This iodine atom can participate in specific interactions and reactions that are not possible with other halogens, potentially leading to unique properties and applications.

Properties

Molecular Formula

C21H20IN5O2

Molecular Weight

501.3 g/mol

IUPAC Name

N-[(E)-[(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-iodophenyl)prop-2-enylidene]amino]-4-nitroaniline

InChI

InChI=1S/C21H20IN5O2/c1-3-26-14-17(15(2)25-26)6-13-21(16-4-7-18(22)8-5-16)24-23-19-9-11-20(12-10-19)27(28)29/h4-14,23H,3H2,1-2H3/b13-6+,24-21+

InChI Key

WOZMAICQZMWJNH-BWAUVZRDSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)I

Canonical SMILES

CCN1C=C(C(=N1)C)C=CC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)I

Origin of Product

United States

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